N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-18-15(10-16(19-11)23-2)20-12-5-7-13(8-6-12)21-17(22)14-4-3-9-24-14/h3-10H,1-2H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJNMHVMUSYTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of 6-methoxy-2-methylpyrimidine, which is achieved through the reaction of appropriate starting materials under controlled conditions.
Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenylfuran-2-carboxamide to form the desired compound. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings from Structural Comparisons
Pyrimidine vs. Pyridine/Piperidine Moieties :
- The target compound’s 6-methoxy-2-methylpyrimidin-4-yl group may enhance hydrogen bonding and π-π stacking in enzyme binding compared to ML188’s pyridine group. Pyrimidines are often used in kinase and protease inhibitors due to their ability to mimic purine bases .
- In contrast, FCPPC’s piperazine/piperidine substituents improve solubility and pharmacokinetic properties, which the target compound may lack due to its aromatic-heavy structure .
Substituent Effects on Bioactivity: Antibacterial activity in Compound 6b is attributed to the electron-withdrawing nitro and sulfamoyl groups, which are absent in the target compound. This suggests divergent therapeutic applications . ML188’s non-covalent SARS-CoV 3CLpro inhibition highlights the role of bulky tert-butyl groups in avoiding covalent enzyme modification, a strategy that could be explored for the target compound’s pyrimidine moiety .
Impact of Linker Groups: The target compound uses an amino linker between phenyl and pyrimidine, whereas analogs like N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide employ sulfamoyl linkers. Sulfamoyl groups may improve metabolic stability but increase steric hindrance .
Furan as a Bioisostere :
- The furan-2-carboxamide core is conserved across all analogs, suggesting its role as a bioisostere for carboxylic acids or other planar heterocycles. Its electron-rich structure may facilitate interactions with hydrophobic enzyme pockets .
Biological Activity
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.41 g/mol
- Structural Features : The compound features a furan ring, a pyrimidine moiety, and an amide linkage, which are critical for its biological activity.
Biological Activity
This compound exhibits several promising biological activities, primarily in the fields of anticancer and antimicrobial research. Below are some key findings:
Anticancer Activity
-
Mechanism of Action : Studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.
- IC50 Values :
- A549:
- MCF7:
- IC50 Values :
- Case Study : In a recent study, this compound was tested against a panel of cancer cell lines, demonstrating significant cytotoxicity compared to control groups .
Antimicrobial Activity
-
Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. It appears to disrupt bacterial cell membranes, leading to cell lysis.
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus:
- Escherichia coli:
- Minimum Inhibitory Concentration (MIC) :
- Fungal Activity : Additionally, it exhibits antifungal properties against common pathogens such as Candida albicans.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Importance |
|---|---|
| Furan Ring | Enhances lipophilicity and membrane permeability |
| Methoxy Group | Modulates electronic properties for better binding |
| Pyrimidine Moiety | Critical for interaction with biological targets |
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1 : Synthesis of the pyrimidine derivative.
- Step 2 : Coupling with an amine to form the amide linkage.
- Step 3 : Cyclization to form the furan ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
